molecular formula C7H6O3 B1220929 2-Hydroxy-5-methylquinone CAS No. 615-91-8

2-Hydroxy-5-methylquinone

Cat. No.: B1220929
CAS No.: 615-91-8
M. Wt: 138.12 g/mol
InChI Key: VARNMYNPBOOFAZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylquinone is a member of the class of monohydroxy-1,4-benzoquinones. It is characterized by the presence of a hydroxy group at the second position and a methyl group at the fifth position on the quinone ring.

Scientific Research Applications

2-Hydroxy-5-methylquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activity and is studied for its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 2-Hydroxy-5-methylquinone is not mentioned in the search results, hydroxyquinones in general exhibit unique biological activity .

Safety and Hazards

While specific safety and hazard information for 2-Hydroxy-5-methylquinone is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest similar compounds .

Future Directions

The future directions for research into 2-Hydroxy-5-methylquinone and similar compounds could involve further exploration of their synthesis and reactivity . There is also potential for their use as natural dyes , and as such, research could focus on their extraction, purification, and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methylquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxy and methyl groups on the quinone ring .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

  • 2-Hydroxy-1,4-benzoquinone
  • 2-Methyl-1,4-benzoquinone
  • 2,3-Dihydroxy-1,4-benzoquinone

Comparison: 2-Hydroxy-5-methylquinone is unique due to the presence of both a hydroxy and a methyl group on the quinone ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For example, 2-Hydroxy-1,4-benzoquinone lacks the methyl group, which can significantly alter its reactivity and applications .

Properties

IUPAC Name

4-hydroxy-5-methylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARNMYNPBOOFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977065
Record name 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-91-8
Record name 2-Hydroxy-5-methylquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzoquinone, 2-hydroxy-5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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